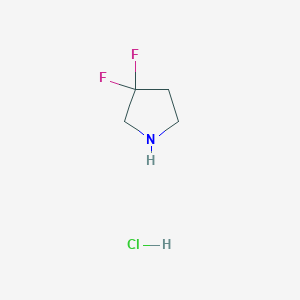

3,3-Difluoropyrrolidine hydrochloride

説明

The exact mass of the compound 3,3-Difluoropyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Difluoropyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoropyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647939 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-23-6 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro substitution into the pyrrolidine (B122466) ring can profoundly influence the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathway interactions of 3,3-difluoropyrrolidine hydrochloride, tailored for researchers and professionals in the field of drug development. The strategic incorporation of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins, making this scaffold a valuable tool in the design of novel therapeutics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3,3-Difluoropyrrolidine hydrochloride is presented below. These properties are crucial for its handling, formulation, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 163457-23-6 | [1] |

| Molecular Formula | C4H8ClF2N | [1] |

| Molecular Weight | 143.56 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 133-136 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and methanol. | |

| pKa (of conjugate acid) | 7.5 (for the free base, 3,3-Difluoropyrrolidine) | [2] |

| Purity | Typically >97% |

Synthesis and Experimental Protocols

The synthesis of 3,3-Difluoropyrrolidine hydrochloride is most commonly achieved through the deprotection of a Boc-protected precursor. Below is a detailed experimental protocol for this transformation.

Synthesis of 3,3-Difluoropyrrolidine hydrochloride from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate

This procedure involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-difluoropyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane (B91453) or diethyl ether.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrochloric acid (a common method is using a 4 M solution of HCl in 1,4-dioxane or diethyl ether) in excess (typically 10-20 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and excess acid under reduced pressure.

-

Isolation and Purification: The resulting solid is 3,3-Difluoropyrrolidine hydrochloride. It can be further purified by trituration with a non-polar solvent like diethyl ether or hexane (B92381) to remove any organic impurities, followed by filtration and drying under vacuum.

An alternative synthetic approach involves the fluorination of a suitable pyrrolidine precursor, such as pyrrolidin-3-one, followed by reduction and salt formation. However, the deprotection of the commercially available Boc-protected amine is often more convenient for laboratory-scale synthesis.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of 3,3-Difluoropyrrolidine hydrochloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 3,3-Difluoropyrrolidine hydrochloride, the expected signals would correspond to the protons on the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C5) and the carbon bearing the fluorine atoms (C4) will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three non-equivalent carbon atoms in the pyrrolidine ring. The carbon atom bonded to the two fluorine atoms (C3) will appear as a triplet due to C-F coupling. The chemical shifts of the other carbons will also be influenced by the electronegative fluorine atoms and the protonated nitrogen.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3,3-Difluoropyrrolidine hydrochloride, a single signal is expected for the two equivalent fluorine atoms. The chemical shift and coupling constants can provide valuable information about the electronic environment of the fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching of the alkyl groups, and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (3,3-Difluoropyrrolidine) after the loss of HCl. Fragmentation patterns can provide further structural information.

Note: Specific, experimentally obtained spectral data for 3,3-Difluoropyrrolidine hydrochloride is not consistently available in publicly accessible databases. The information provided above is based on theoretical predictions and data from analogous compounds. Researchers should obtain and interpret their own analytical data for definitive structural confirmation.

Applications in Drug Discovery: Signaling Pathways

3,3-Difluoropyrrolidine hydrochloride is a key building block for the synthesis of inhibitors targeting enzymes involved in important signaling pathways, notably Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Signaling Pathway

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] DPP-4 inhibitors block this inactivation, leading to increased levels of active incretins. This, in turn, potentiates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, making DPP-4 a key target for the treatment of type 2 diabetes.[3][4]

Dual Leucine Zipper Kinase (DLK) Signaling Pathway

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of stress-activated protein kinase (SAPK/JNK) signaling pathways in neurons.[5][6] It is involved in a variety of cellular processes, including apoptosis, axon guidance, and regeneration.[7] Inhibition of DLK has been shown to be neuroprotective in various models of neurodegenerative diseases. The pyrrolidine scaffold is utilized in the development of potent and selective DLK inhibitors.

Safety and Handling

3,3-Difluoropyrrolidine hydrochloride is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,3-Difluoropyrrolidine hydrochloride is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique chemical and physical properties, conferred by the gem-difluoro substitution, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, properties, and the biological pathways it can influence is crucial for its effective application in modern drug discovery and development.

References

- 1. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DLK signalling pathway—a double‐edged sword in neural development and regeneration | EMBO Reports [link.springer.com]

A Technical Guide to 3,3-Difluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 163457-23-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3,3-Difluoropyrrolidine hydrochloride. This fluorinated heterocyclic compound has emerged as a critical building block in medicinal chemistry, primarily owing to the unique properties conferred by the gem-difluoro group.[1][2] The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 3,3-Difluoropyrrolidine hydrochloride is essential for its effective utilization in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

| Property | Value | Reference |

| CAS Number | 163457-23-6 | [1][3] |

| Molecular Formula | C₄H₇F₂N·HCl | [3] |

| Molecular Weight | 143.56 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 133-136 °C | |

| Purity | ≥97.0% (NMR) | [5] |

Table 2: ¹H NMR Spectroscopic Data for 3,3-Difluoropyrrolidine Hydrochloride

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |

| 3.54 ppm | t | 11.9 Hz | 2H | -CH₂- | [1] |

| 3.43 ppm | t | 7.8 Hz | 2H | -CH₂- | [1] |

| 2.40 ppm | m | - | 2H | -CH₂- | [1] |

| Solvent: CD₃OD |

Synthesis and Experimental Protocols

The synthesis of 3,3-Difluoropyrrolidine hydrochloride is a critical process for its application in drug discovery. A common and effective method involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis from 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate

This protocol outlines the deprotection of 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate to yield 3,3-Difluoropyrrolidine hydrochloride.

Materials:

-

1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate (0.868 g, 4.19 mmol)

-

4 M Hydrogen chloride in 1,4-dioxane (11 mL, 44 mmol)

Procedure:

-

Dissolve 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate in 1.5 mL of 1,4-dioxane in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the 4 M hydrogen chloride in 1,4-dioxane solution to the stirred reaction mixture at 0°C.

-

Continue stirring the reaction mixture at 0°C for 40 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1 hour.

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

-

The resulting product is 0.65 g of 3,3-Difluoropyrrolidine hydrochloride, obtained in quantitative yield.[1]

Diagram 1: Synthesis Workflow of 3,3-Difluoropyrrolidine hydrochloride

Caption: A flowchart illustrating the key steps in the synthesis of 3,3-Difluoropyrrolidine hydrochloride.

Applications in Drug Development

3,3-Difluoropyrrolidine hydrochloride serves as a vital intermediate in the synthesis of various pharmaceutically active compounds. Its incorporation into drug candidates is often aimed at improving their pharmacological properties.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this compound is in the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

Diagram 2: Mechanism of Action of DPP-4 Inhibitors

Caption: The role of DPP-4 inhibitors in preventing the breakdown of incretin hormones.

Dual Leucine Zipper Kinase (DLK) Inhibitors

Another significant area of application for 3,3-Difluoropyrrolidine hydrochloride is in the synthesis of inhibitors for Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] DLK is a key regulator of neuronal apoptosis and axon degeneration, making it a promising therapeutic target for neurodegenerative diseases and nerve injury. Inhibiting DLK can potentially protect neurons from damage and promote their survival.

Diagram 3: Role of DLK in Neuronal Injury and Inhibition

Caption: A simplified pathway showing DLK-mediated neuronal injury and the point of intervention for DLK inhibitors.

Safety and Handling

3,3-Difluoropyrrolidine hydrochloride is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Technical Guide: Physicochemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The introduction of gem-difluoro substituents onto the pyrrolidine (B122466) ring can profoundly influence the pharmacokinetic and physicochemical properties of parent molecules, including metabolic stability, membrane permeability, and binding affinity.[1] As a hydrochloride salt, the compound exhibits properties suitable for various synthetic applications and is a key intermediate in the development of novel therapeutics, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, and advanced materials like ferroelectrics.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

The key physicochemical data for 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6) are summarized below. It is important to distinguish between the properties of the hydrochloride salt and its corresponding free base, 3,3-Difluoropyrrolidine (CAS: 316131-01-8), as these differ significantly, particularly in terms of solubility, pKa, and logP.

| Property | Value | Comments / Source(s) |

| Molecular Formula | C₄H₈ClF₂N | [2][3] |

| Molecular Weight | 143.56 g/mol | [1][2][4] |

| Appearance | White to off-white or gray crystalline powder | [3] |

| Melting Point | 131.5 - 137.5 °C | Reported ranges vary slightly between suppliers.[3] |

| Boiling Point | Not applicable | Decomposes before boiling. Data for the free base is distinct. |

| pKa | 7.5 (for the conjugate acid) | This is the experimental basic pKa of the parent free base, 3,3-Difluoropyrrolidine.[5] The pKa of the protonated pyrrolidinium (B1226570) ion in the hydrochloride salt is therefore 7.5. The gem-difluoro groups reduce the basicity compared to pyrrolidine (pKa ≈ 11.3).[6] |

| Solubility | Soluble in polar solvents | As a salt, it is expected to be soluble in water. Specific quantitative data ( g/100 mL) is not readily available. For formulation, it is soluble at ≥ 5 mg/mL in systems like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[7] |

| logP (Octanol-Water Partition Coefficient) | 0.6 (Calculated for free base) | This is the calculated XLogP3-AA value for the parent free base, 3,3-Difluoropyrrolidine.[5] The logP of the hydrochloride salt is expected to be significantly lower (more hydrophilic) due to its ionic nature. |

Synthesis and Chemical Reactions

3,3-Difluoropyrrolidine hydrochloride is commonly synthesized from its N-protected precursors. A prevalent final step in its synthesis is the acid-catalyzed deprotection of 1-Boc-3,3-difluoropyrrolidine.

Representative Synthesis Workflow: Boc Deprotection

The following workflow illustrates the straightforward conversion of the tert-butoxycarbonyl (Boc) protected intermediate to the final hydrochloride salt using hydrogen chloride in an organic solvent.

Caption: Workflow for the synthesis of 3,3-Difluoropyrrolidine HCl via Boc deprotection.

This reaction is typically high-yielding and clean, often affording the product in quantitative yields after solvent removal.[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of compounds like 3,3-Difluoropyrrolidine hydrochloride.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.

-

Sample Preparation: A small amount of the dry, crystalline 3,3-Difluoropyrrolidine hydrochloride is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., DigiMelt or similar).

-

Measurement: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

This protocol establishes the saturation concentration of the compound in a given solvent at a specific temperature.

-

System Preparation: An excess amount of 3,3-Difluoropyrrolidine hydrochloride is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

-

Sample Separation: The saturated solution is allowed to stand, and a sample of the clear supernatant is carefully removed, often using a syringe fitted with a filter to exclude any solid particles.

-

Analysis: The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR. The solubility is expressed in units like mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

-

Solution Preparation: A precise amount of 3,3-Difluoropyrrolidine hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the pyrrolidinium ions have been deprotonated.

logP Determination (Shake-Flask Method)

This protocol measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, to assess its lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then separated.

-

Partitioning: A known amount of the compound (in this case, the free base form would be used for a more representative logP value) is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two layers have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous buffer) is accurately measured using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

- 1. ossila.com [ossila.com]

- 2. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Difluoropyrrolidine hydrochloride, 98%, Thermo Scientific Chemicals 500 mg | Buy Online [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3,3-Difluoropyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6), a key building block in medicinal chemistry. The information enclosed is intended to support research and development activities by providing detailed spectroscopic and procedural information.

Chemical Structure and Properties

-

IUPAC Name: 3,3-difluoropyrrolidine;hydrochloride

-

Molecular Formula: C₄H₈ClF₂N[1]

-

Appearance: White to off-white solid[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,3-Difluoropyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.54 | t | 2H | 11.9 | CH₂ -N |

| 3.43 | t | 2H | 7.8 | CH₂ -CF₂ |

| 2.40 | m | 2H | - | CH₂ -CH₂N |

Note: Spectrum recorded in CD₃OD.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~120 | t | C F₂ |

| ~55 | t | C H₂-N |

| ~40 | t | C H₂-CF₂ |

Disclaimer: Actual experimental ¹³C NMR data was not publicly available. The values presented are predicted based on the chemical structure and typical shifts for similar fluorinated pyrrolidine (B122466) derivatives. The C-F coupling will result in splitting of the signals, typically observed as triplets.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, Broad | N-H stretch (from hydrochloride salt) |

| 2900-3000 | Medium | C-H stretch |

| 1400-1600 | Medium | N-H bend |

| 1000-1300 | Strong | C-F stretch |

Disclaimer: Specific experimental IR data was not found in the public domain. The presented data is based on characteristic absorption frequencies for secondary amine hydrochlorides and gem-difluoroalkanes.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 108.06 | [M+H]⁺ (protonated molecule of the free base) |

| 107.05 | [M]⁺ (molecular ion of the free base) |

Disclaimer: Experimental mass spectrometry data was not publicly available. The expected m/z values are calculated for the free base (C₄H₇F₂N). The hydrochloride salt will typically dissociate in the ion source.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,3-Difluoropyrrolidine hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 160 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the raw FID data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of 3,3-Difluoropyrrolidine hydrochloride directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of 3,3-Difluoropyrrolidine hydrochloride in a suitable solvent such as methanol (B129727) or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation if analyzing the free base.

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ for the free base).

-

Analyze any significant fragment ions to aid in structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,3-Difluoropyrrolidine hydrochloride.

Caption: Workflow for the comprehensive spectroscopic analysis of 3,3-Difluoropyrrolidine hydrochloride.

Caption: Correlation of proton and carbon environments to their respective NMR signals.

References

An In-depth Technical Guide on the Stability and Storage of 3,3-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 3,3-Difluoropyrrolidine hydrochloride, a key building block in medicinal chemistry. Understanding its stability profile is crucial for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

Chemical and Physical Properties

3,3-Difluoropyrrolidine hydrochloride is a white to off-white crystalline solid. It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This property is a critical consideration for its handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClF₂N | PubChem |

| Molecular Weight | 143.56 g/mol | PubChem |

| Melting Point | 179-186 °C | Sigma-Aldrich |

| Appearance | White to off-white solid | Various Suppliers |

| Hygroscopicity | Hygroscopic | Thermo Fisher Scientific |

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of 3,3-Difluoropyrrolidine hydrochloride. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.

| Condition | Temperature | Duration | Recommendations |

| Long-term Storage | -20°C to -80°C | Months to Years | Recommended for maintaining long-term stability. Store in a tightly sealed container with a desiccant. |

| Short-term Storage | Room Temperature (20-25°C) | Days to Weeks | Store in a desiccator or a tightly sealed container in a dry place. Avoid prolonged exposure to ambient conditions. |

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for 3,3-Difluoropyrrolidine hydrochloride are not extensively published, its structure suggests susceptibility to several degradation pathways under stress conditions. The presence of the pyrrolidine (B122466) ring, the secondary amine, and the gem-difluoro group influences its chemical stability.

Hydrolytic Degradation

As a hydrochloride salt of a secondary amine, 3,3-Difluoropyrrolidine hydrochloride's stability in aqueous solutions is pH-dependent. While the salt form is generally stable, the free base, which can be present in neutral or basic solutions, may be more susceptible to degradation. The C-F bonds are generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to defluorination, although this is less likely under typical pharmaceutical processing and storage conditions.

Oxidative Degradation

The secondary amine in the pyrrolidine ring is a potential site for oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides, hydroxylamines, or ring-opened products. The presence of fluorine atoms may influence the susceptibility of the ring to oxidative cleavage.

Thermal Degradation

At elevated temperatures, 3,3-Difluoropyrrolidine hydrochloride may undergo decomposition. The thermal degradation of pyrrolidine compounds can be complex, potentially involving ring opening and fragmentation. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen fluoride.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. For fluorinated heterocyclic compounds, photodegradation can lead to the formation of various photoproducts. It is advisable to protect 3,3-Difluoropyrrolidine hydrochloride from light.

A proposed logical workflow for assessing the stability of 3,3-Difluoropyrrolidine hydrochloride is presented below.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are detailed protocols for subjecting 3,3-Difluoropyrrolidine hydrochloride to various stress conditions.

General Sample Preparation

Prepare a stock solution of 3,3-Difluoropyrrolidine hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

Acid and Base Hydrolysis

Objective: To assess stability in acidic and basic conditions.

Protocol:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours.

-

Neutralization: After the specified time, cool the solutions to room temperature and neutralize the acid-stressed sample with 1N NaOH and the base-stressed sample with 1N HCl.

-

Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate stability in the presence of an oxidizing agent.

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Analysis: Dilute the solution with the mobile phase to a suitable concentration for analysis by HPLC.

Thermal Degradation

Objective: To investigate the effect of heat on the solid-state stability.

Protocol:

-

Place a known amount of solid 3,3-Difluoropyrrolidine hydrochloride in a glass vial.

-

Heat the vial in a calibrated oven at 80°C for 48 hours.

-

Analysis: After cooling, dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photodegradation

Objective: To assess the stability upon exposure to light.

Protocol:

-

Expose a solution of 3,3-Difluoropyrrolidine hydrochloride (e.g., 1 mg/mL in water or methanol) in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Analysis: Analyze the exposed and control samples by HPLC.

The experimental workflow for a typical forced degradation study is illustrated below.

Proposed Degradation Pathways

Based on the chemical structure and general degradation mechanisms of similar compounds, the following degradation pathways for 3,3-Difluoropyrrolidine hydrochloride are proposed.

Conclusion

3,3-Difluoropyrrolidine hydrochloride is a valuable building block that requires careful handling and storage due to its hygroscopic nature. While it is generally stable under recommended storage conditions, it is susceptible to degradation under forced stress conditions. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in ensuring the quality and integrity of this compound in their work. Further studies are warranted to fully elucidate its degradation pathways and kinetics.

An In-Depth Technical Guide to the Solubility of 3,3-Difluoropyrrolidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Difluoropyrrolidine (B39680) hydrochloride, a critical building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and various drug development processes. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and visualizes its application in synthetic pathways.

Core Topic: Solubility Profile of 3,3-Difluoropyrrolidine Hydrochloride

3,3-Difluoropyrrolidine hydrochloride is a fluorinated heterocyclic compound widely employed in the synthesis of pharmacologically active molecules, most notably as a key structural motif in Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Its solubility characteristics are crucial for reaction kinetics, purification, and the formulation of final drug products.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3,3-Difluoropyrrolidine hydrochloride in various solvents and solvent systems.

| Solvent/Solvent System | Temperature | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] | 0.697 M | Ultrasonic assistance may be required.[1] It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL[1] | ≥ 0.035 M | Results in a clear solution; saturation point is not known.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL[1] | ≥ 0.035 M | Results in a clear solution; saturation point is not known.[1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 5 mg/mL[1] | ≥ 0.035 M | Results in a clear solution.[1] |

Qualitative and Inferred Solubility

-

Methanol (B129727) : The use of deuterated methanol (CD3OD) as a solvent for ¹H-NMR analysis of 3,3-Difluoropyrrolidine hydrochloride indicates good solubility in this polar protic solvent.

-

1,4-Dioxane : Synthesis protocols describe the preparation of 3,3-Difluoropyrrolidine hydrochloride by reacting its free base precursor with hydrochloric acid in 1,4-dioxane. The product is then isolated by concentrating the reaction mixture, which suggests that the hydrochloride salt is soluble in this polar aprotic solvent.

-

Water : As a hydrochloride salt of an amine, it is expected to have good solubility in water.

-

Alcohols (general) : Based on the general solubility of similar compounds like pyrrolidinium (B1226570) chloride, it is expected to be soluble in alcohols.[2]

-

Benzene : Pyrrolidinium chloride is also reported to be soluble in benzene, suggesting potential solubility of its difluoro-derivative in aromatic hydrocarbons.[2]

-

Non-polar solvents (e.g., Hexane, Diethyl Ether) : Amine hydrochlorides are generally poorly soluble in non-polar solvents. This is often exploited in purification procedures where the hydrochloride salt is precipitated from a reaction mixture by the addition of a non-polar solvent.

Experimental Protocols

Protocol for the Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 3,3-Difluoropyrrolidine hydrochloride in a given organic solvent.

1. Materials and Equipment:

-

3,3-Difluoropyrrolidine hydrochloride (solid)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled orbital shaker or magnetic stirrer with heating capabilities

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of solid 3,3-Difluoropyrrolidine hydrochloride to a vial. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

Solubilization: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed that allows for thorough mixing without creating a vortex. The equilibration time should be determined empirically, but a minimum of 24-48 hours is common to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of 3,3-Difluoropyrrolidine hydrochloride.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

3. Data Interpretation:

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The pH of the saturated solution should be measured if the solvent is aqueous or contains water.

-

The solid phase remaining after the experiment can be analyzed (e.g., by DSC or PXRD) to check for any polymorphic transformations or solvate formation.

Visualizations

General Synthetic Workflow for DPP-4 Inhibitors

3,3-Difluoropyrrolidine hydrochloride is a crucial building block in the synthesis of many DPP-4 inhibitors. The following diagram illustrates a generalized synthetic workflow for the preparation of these inhibitors, highlighting the incorporation of the 3,3-difluoropyrrolidine moiety.

References

Technical Guide: Understanding the Hygroscopic Nature of 3,3-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropyrrolidine hydrochloride is a fluorinated heterocyclic compound utilized as a building block in medicinal chemistry. Its physical properties, including its propensity to absorb moisture from the atmosphere—its hygroscopic nature—are of critical importance for its handling, storage, and formulation in drug development. This guide provides an in-depth overview of the hygroscopic characteristics of 3,3-Difluoropyrrolidine hydrochloride, outlines standard experimental protocols for its evaluation, and discusses the implications for pharmaceutical development. While multiple suppliers identify this compound as hygroscopic, this guide serves as a practical framework for its empirical assessment in the absence of extensive publicly available quantitative data.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact physicochemical stability, manufacturability, and product performance.[2] Moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation through hydrolysis.[1] Therefore, a thorough understanding and quantification of a compound's hygroscopicity are paramount during the early stages of drug development to ensure the selection of a stable solid form and to establish appropriate storage and handling conditions.[2]

3,3-Difluoropyrrolidine hydrochloride is noted by suppliers to be hygroscopic, indicating its sensitivity to moisture.[3][4] Proper storage in a dry, tightly sealed environment is recommended to maintain its integrity.[5][6][7]

Physicochemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

A summary of the key physicochemical properties of 3,3-Difluoropyrrolidine hydrochloride is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClF₂N | [3] |

| Molecular Weight | 143.56 g/mol | [8] |

| Appearance | Beige to white solid/powder/crystal | [3] |

| Melting Point | 128-130 °C | [3] |

| Sensitivity | Hygroscopic | [3] |

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of 3,3-Difluoropyrrolidine hydrochloride, several standard analytical techniques can be employed. The following are detailed methodologies for key experiments.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is a precise method to determine the extent and rate of water sorption and desorption.[]

Objective: To generate a moisture sorption-desorption isotherm, which plots the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the microbalance of a DVS instrument.[1]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The RH of the nitrogen stream is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The sample weight is continuously monitored, and the system proceeds to the next RH step once equilibrium is reached (i.e., when the rate of weight change is below a set threshold).

-

Desorption Phase: Following the sorption phase, the RH is incrementally decreased from 90% back to 0% RH, and the corresponding change in mass is recorded.

-

Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The resulting data is plotted to create sorption and desorption isotherms.

Karl Fischer Titration

This is a classic method for the precise determination of water content in a sample.

Objective: To quantify the amount of water present in a sample of 3,3-Difluoropyrrolidine hydrochloride after exposure to a specific RH for a defined period.

Methodology:

-

Sample Exposure: A known mass of the compound is placed in a climate-controlled chamber at a specific temperature and relative humidity (e.g., 25°C and 80% RH) for a set duration (e.g., 24 hours), as per European Pharmacopoeia guidelines.[10]

-

Titration: The sample is then introduced into the titration cell of a Karl Fischer apparatus, which contains an anhydrous solvent (typically methanol).

-

Reagent Addition: The Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent) is added to the sample. The iodine reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The amount of water in the sample is calculated based on the volume of Karl Fischer reagent consumed.

Classification of Hygroscopicity

The United States Pharmacopeia (USP) provides a standardized classification for the hygroscopicity of materials based on the percentage of moisture absorbed or adsorbed at a specific temperature and humidity.[]

| Classification | % Weight Increase (at 25°C and 80% RH for 24 hours) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.12% but < 0.2% |

| Hygroscopic | ≥ 0.2% but < 2.0% |

| Very hygroscopic | ≥ 2.0% but < 20% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the hygroscopicity assessment of a pharmaceutical solid like 3,3-Difluoropyrrolidine hydrochloride.

Caption: Workflow for Hygroscopicity Assessment.

Implications for Drug Development

The hygroscopic nature of 3,3-Difluoropyrrolidine hydrochloride has several important implications for its development as a pharmaceutical intermediate or API:

-

Handling and Storage: Strict control of humidity is necessary during handling and storage to prevent moisture uptake.[5] The use of desiccants and hermetically sealed containers is advisable.[7]

-

Manufacturing: Manufacturing processes, such as milling and blending, should be conducted in controlled humidity environments to ensure consistent powder flow and to prevent caking.

-

Formulation: The choice of excipients is critical. Non-hygroscopic excipients should be selected to minimize water uptake in the final dosage form. For solid dosage forms, a moisture-barrier film coating may be necessary.

-

Packaging: The final product will likely require packaging that provides a high degree of protection against moisture, such as blister packs with a high moisture barrier.

Conclusion

While 3,3-Difluoropyrrolidine hydrochloride is known to be hygroscopic, a detailed quantitative assessment is essential for successful drug development. The experimental protocols outlined in this guide provide a robust framework for characterizing its moisture-sorption properties. By understanding and quantifying its hygroscopicity, researchers can develop appropriate strategies for handling, storage, formulation, and packaging to ensure the stability, quality, and efficacy of the final pharmaceutical product.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 3. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE CAS 163457-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,3-Difluoropyrrolidine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

The Decisive Influence of Fluorine on Pyrrolidine Ring Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyrrolidine (B122466) ring has emerged as a powerful tool in medicinal chemistry and chemical biology. This five-membered saturated nitrogen heterocycle, a core component of the amino acid proline, is a ubiquitous motif in natural products, pharmaceuticals, and catalysts. The introduction of fluorine, the most electronegative element, imparts profound stereoelectronic effects that dictate the conformational preferences of the pyrrolidine ring. Understanding and harnessing these effects are paramount for the rational design of molecules with tailored biological activities, enhanced metabolic stability, and optimized pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the role of fluorine in governing pyrrolidine ring conformation. It delves into the fundamental stereoelectronic principles, presents quantitative data from key experimental techniques, outlines detailed experimental protocols, and provides visual representations of the underlying concepts and workflows.

Stereoelectronic Forces Governing Conformational Preference

The non-planar pyrrolidine ring predominantly adopts two puckered "envelope" conformations: Cγ-exo and Cγ-endo, where the Cγ (C4) atom is out of the plane defined by the other four ring atoms. The introduction of a fluorine atom dramatically influences the equilibrium between these two puckers through a combination of stereoelectronic effects.

The Gauche Effect

The primary determinant of the conformational preference in fluorinated pyrrolidines is the gauche effect. This effect arises from a stabilizing hyperconjugative interaction between the bonding orbital of a carbon-hydrogen bond (σC–H) and the antibonding orbital of a vicinal carbon-fluorine bond (σ*C–F).[1][2] For this interaction to be maximal, the C-H and C-F bonds must be anti-periplanar. This requirement forces the pyrrolidine ring to adopt a specific pucker depending on the stereochemistry of the fluorine substituent at the C4 position.

-

(4R)-Fluoroproline: In the (4R) diastereomer, the gauche effect stabilizes the Cγ-exo pucker, as this conformation allows for an anti-periplanar arrangement of a C-H bond and the C-F bond.[3][4]

-

(4S)-Fluoroproline: Conversely, in the (4S) diastereomer, the Cγ-endo pucker is favored to satisfy the stereoelectronic demands of the gauche effect.[3][4]

The Anomeric Effect

In cases where fluorine is substituted at the C2 position (α to the nitrogen), a generalized anomeric effect can play a significant role.[5][6] This effect involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σC–F). This nN→σC–F interaction imparts a strong conformational bias, further influencing the ring's pucker.

The Influence of Protonation

The conformational preferences induced by fluorine can be further modulated by the protonation state of the pyrrolidine nitrogen. Protonation of the nitrogen atom can amplify the gauche effect through an attractive electrostatic interaction between the positively charged ammonium (B1175870) group and the partially negatively charged fluorine atom (NH2+∙∙∙Fδ−).[5][7] This interaction can further stabilize the favored puckered conformation.

Quantitative Conformational Analysis

The conformational preferences of fluorinated pyrrolidines are quantitatively assessed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Computational studies also provide valuable energetic insights.

NMR Spectroscopy Data

NMR spectroscopy, particularly the analysis of vicinal (three-bond) scalar coupling constants (³J), is a powerful tool for determining the dihedral angles within the pyrrolidine ring and thus its preferred conformation in solution.[3] The Karplus equation relates the magnitude of ³J to the dihedral angle between the coupled nuclei.

| Fluorinated Pyrrolidine Derivative | Key Coupling Constant | Typical Value (Hz) | Inferred Conformation | Reference |

| Ac-(4R)-F-Pro-OMe | ³J(Hα, Hβ) | Small | Cγ-exo pucker | [8] |

| Ac-(4S)-F-Pro-OMe | ³J(Hα, Hβ) | Large | Cγ-endo pucker | [8] |

| 3-Fluoropyrrolidine derivative | ³J(F, H) | Varies with dihedral angle | Cγ-exo or Cγ-endo | [3] |

| 3-Fluoropyrrolidine derivative | ³J(H, H) | Varies with dihedral angle | Cγ-exo or Cγ-endo | [3] |

X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise atomic coordinates in the solid state, allowing for the direct determination of the pyrrolidine ring pucker. The puckering is often described by puckering parameters, such as the puckering amplitude and phase.

| Fluorinated Pyrrolidine Derivative | Ring Pucker in Crystal Structure | Key Torsion Angles (°) | Reference |

| (4R)-Fluoroproline derivative | Cγ-exo | Cα-N-Cδ-Cγ, N-Cα-Cβ-Cγ | [8] |

| (4S)-Fluoroproline derivative | Cγ-endo | Cα-N-Cδ-Cγ, N-Cα-Cβ-Cγ | [8] |

| (3S,4R)-3,4-difluoroproline | Mitigated pucker bias | - | [5] |

Experimental Protocols

Synthesis of (4R)-4-Fluoroproline

This protocol describes a common route for the synthesis of (4R)-4-fluoroproline from the readily available (2S,4R)-4-hydroxyproline.[5]

-

Protection of the Amine and Carboxylic Acid: (2S,4R)-4-hydroxyproline is first protected, typically as the N-Boc and methyl ester derivative, using standard procedures.

-

Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is activated as a good leaving group, for example, by conversion to a tosylate or mesylate. This is achieved by reacting the protected hydroxyproline (B1673980) with toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

-

Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride (B91410) ion via an SN2 reaction, which proceeds with inversion of stereochemistry. A common fluorinating agent is tetrabutylammonium (B224687) fluoride (TBAF). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Deprotection: The protecting groups (Boc and methyl ester) are removed under acidic conditions (e.g., using HCl) to yield the final (2S,4S)-4-fluoroproline (which corresponds to the (4R) configuration when following the Cahn-Ingold-Prelog priority rules for the fluorinated proline).

-

Purification: The final product is purified by crystallization or chromatography.

Conformational Analysis by NMR Spectroscopy

This protocol outlines the key steps for analyzing the conformation of a fluorinated pyrrolidine using NMR spectroscopy.[3]

-

Sample Preparation: Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton resonances.

-

Acquire a one-dimensional ¹⁹F NMR spectrum to identify the fluorine resonances.

-

Acquire two-dimensional correlation spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to assign all proton and carbon signals.

-

Measure the vicinal ³J(H,H) and ³J(F,H) coupling constants. This can be done from the high-resolution 1D spectra or using more advanced techniques like 2D J-resolved spectroscopy.

-

For more detailed spatial information, perform 1D or 2D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments to measure through-space interactions.

-

-

Data Analysis:

-

Extract the values of the ³J(H,H) and ³J(F,H) coupling constants from the spectra.

-

Use the Karplus equation to correlate the measured coupling constants with the corresponding dihedral angles in the pyrrolidine ring.

-

Analyze the HOESY data to identify close spatial proximities between the fluorine atom and protons on the ring, which provides further evidence for the preferred conformation.

-

Combine all the NMR data to build a model of the predominant conformation of the fluorinated pyrrolidine in solution.

-

Conformational Analysis by Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the solid-state conformation of a fluorinated pyrrolidine.

-

Crystal Growth: Grow single crystals of the fluorinated pyrrolidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Data Analysis:

-

From the final refined structure, determine the precise conformation of the pyrrolidine ring.

-

Calculate the puckering parameters (puckering amplitude and phase) to quantitatively describe the ring's conformation.

-

Analyze the torsion angles within the pyrrolidine ring to confirm the Cγ-exo or Cγ-endo pucker.

-

Computational Analysis

Quantum-chemical calculations are instrumental in complementing experimental data and providing a deeper understanding of the energetic factors governing conformational preferences.[5]

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers of the fluorinated pyrrolidine.

-

Geometry Optimization and Frequency Calculations:

-

For the low-energy conformers, perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

-

Analysis of Stereoelectronic Effects:

-

Use Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions (e.g., σC–H → σ*C–F) that contribute to the gauche effect.

-

Calculate the energies of the nN→σ*C–F interactions to assess the anomeric effect.

-

-

Comparison with Experimental Data: Compare the calculated relative energies of the conformers and their geometric parameters with the experimental data from NMR and X-ray crystallography to validate the computational model.

Visualizations

Caption: Influence of fluorine stereochemistry on pyrrolidine ring pucker.

Caption: Workflow for determining fluorinated pyrrolidine conformation.

Conclusion

The introduction of fluorine into the pyrrolidine ring provides a subtle yet powerful strategy for controlling its conformation. The stereoelectronic gauche and anomeric effects induced by the fluorine atom predictably dictate the Cγ-exo or Cγ-endo puckering of the ring. This conformational control has profound implications for the structure and function of molecules containing this motif, particularly in the context of peptides and proteins where proline residues play critical structural roles. A thorough understanding of these principles, supported by robust experimental and computational analysis, is essential for leveraging the unique properties of fluorine in the design of next-generation pharmaceuticals and biologically active molecules. This guide serves as a foundational resource for researchers seeking to explore and exploit the fascinating interplay between fluorine and pyrrolidine ring conformation.

References

- 1. researchgate.net [researchgate.net]

- 2. mr.copernicus.org [mr.copernicus.org]

- 3. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to Fluorinated Heterocyclic Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals, owing to their diverse chemical functionalities and three-dimensional arrangements that are crucial for interacting with biological targets. The strategic incorporation of fluorine into these heterocyclic systems has emerged as a powerful strategy in modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and often favorably modulate the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of fluorinated heterocyclic building blocks, focusing on their synthesis, key properties, and applications in drug discovery, with a particular emphasis on fluorinated indoles, pyridines, and pyrimidines.

The introduction of fluorine can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity and pKa.[1][2][3] By replacing a hydrogen atom with a more stable fluorine atom, medicinal chemists can block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby extending the compound's half-life.[2][4] This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into a heterocyclic ring system can dramatically alter its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of pKa

Fluorine is the most electronegative element, and its introduction into a heterocyclic ring generally leads to a decrease in the pKa of nearby basic nitrogen atoms due to the inductive electron-withdrawing effect of the C-F bond.[5] This modulation of basicity can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex and can be counterintuitive. While a single fluorine atom is often considered to be lipophilic, the overall impact on a molecule's logP depends on the degree and position of fluorination, as well as the surrounding molecular environment. Increased fluorination can lead to a decrease in lipophilicity due to the increased polarity of the molecule.[6]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-fluorinated Heterocycles

| Compound | pKa | logP | Reference |

| Pyridine (B92270) | 5.25 | 0.65 | [3] |

| 2-Fluoropyridine (B1216828) | -0.44 | 1.13 | [6] |

| 3-Fluoropyridine | 2.97 | 0.93 | [6] |

| 4-Fluoropyridine | 1.85 | 0.94 | [6] |

| 2-(Trifluoromethyl)pyridine | 1.69 | 1.78 | [6] |

| 3-(Trifluoromethyl)pyridine | 2.84 | 2.03 | [6] |

| 4-(Trifluoromethyl)pyridine | 3.53 | 1.83 | [6] |

| Piperidine | 11.12 | 1.1 | [1] |

| 3-Fluoropiperidine | 9.4 | 1.2 | [1] |

| 4-Fluoropiperidine | 9.8 | 1.2 | [1] |

| 3,3-Difluoropiperidine | 7.6 | 1.3 | [1] |

| 4,4-Difluoropiperidine | 8.2 | 1.3 | [1] |

Enhancing Metabolic Stability through Fluorination

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism ("metabolic soft spots"), the metabolic half-life of a compound can be significantly increased.[2][4]

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Indole (B1671886) Derivatives in Liver Microsomes

| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Parent Indole | Human Liver Microsomes | 25 | 27.7 | [7] |

| 5-Fluoroindole (B109304) Derivative | Human Liver Microsomes | 75 | 9.2 | [7] |

| Non-fluorinated indole (UT-155) | Mouse Liver Microsomes | 12.35 | - | [4] |

| 4-Fluoro-indazole analog of UT-155 | Mouse Liver Microsomes | 13.29 | - | [4] |

| CF3-substituted indazole analog of UT-155 | Mouse Liver Microsomes | 53.71 | 1.29 (mL/min/mg) | [4] |

Key Fluorinated Heterocyclic Building Blocks and Their Synthesis

Fluorinated Indoles

Fluorinated indoles are prevalent in a number of biologically active compounds. The strategic placement of fluorine on the indole scaffold can lead to compounds with a range of therapeutic applications, including antiviral and anticancer activities.[8]

This protocol describes the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene (B1295086) via the Leimgruber-Batcho indole synthesis.[8]

Step 1: Synthesis of (E)-1-(5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine

-

To a solution of 5-fluoro-2-nitrotoluene (7.2 g, 0.046 mol) in 80 mL of acetonitrile, add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (27.4 g, 0.232 mol).

-

Heat the reaction mixture to reflux at 85-95°C for 5 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Wash the crude product with water and a small amount of ethanol (B145695) to obtain the intermediate product.

Step 2: Reductive Cyclization to 5-Fluoroindole

-

Add the intermediate from Step 1 to 147 mL of methanol (B129727) containing 10 wt% hydrazine (B178648) (0.45 mol).

-

Heat the reaction mixture to 50°C for 8 hours.

-

After cooling to room temperature, evaporate the solvent to obtain 5-fluoroindole.

-

Purify the product by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent.

Fluorinated Pyridines

Fluorinated pyridines are important building blocks in medicinal chemistry, found in numerous approved drugs. The fluorine substituent can influence the pyridine ring's reactivity and its interactions with biological targets.

This protocol describes a method for the synthesis of 2-fluoropyridine from 2-aminopyridine (B139424) via a modified Balz-Schiemann reaction.

-

In a suitable reaction vessel, dissolve 2-aminopyridine in 48% aqueous tetrafluoroboric acid (HBF4).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO2) while maintaining the temperature below 10°C to form the diazonium salt.

-

Isolate the precipitated diazonium tetrafluoroborate (B81430) salt by filtration.

-

Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., mineral oil) until nitrogen evolution ceases.

-

Isolate the 2-fluoropyridine by distillation from the reaction mixture.

Fluorinated Pyrimidines

Fluorinated pyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a cornerstone of cancer chemotherapy. Their mechanism of action often involves the inhibition of essential enzymes in nucleotide biosynthesis.

This protocol outlines the direct fluorination of uracil (B121893) to produce 5-fluorouracil.[5][9]

-

Suspend uracil in a suitable solvent such as acetic acid or liquid hydrogen fluoride.

-

Pass a mixture of fluorine gas diluted with an inert gas (e.g., nitrogen) through the suspension at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Concentrate the reaction mixture by evaporation in vacuum.

-

Wash the residue with ether and recrystallize from water with activated charcoal to obtain pure 5-fluorouracil.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a Fluorinated Heterocycle

Caption: A generalized experimental workflow for the synthesis of a fluorinated heterocyclic building block.

Logical Workflow: Drug Discovery with Fluorinated Heterocycles

Caption: A logical workflow illustrating the role of fluorinated heterocyclic building blocks in drug discovery.

Signaling Pathway: Impact of Fluorination on Metabolic Stability

Caption: Impact of fluorination on blocking cytochrome P450-mediated metabolism.

Conclusion

Fluorinated heterocyclic building blocks are indispensable tools in modern drug discovery. The strategic incorporation of fluorine can profoundly influence the physicochemical and pharmacokinetic properties of lead compounds, often leading to candidates with superior efficacy and safety profiles. A deep understanding of the effects of fluorination on pKa, logP, and metabolic stability, coupled with robust synthetic methodologies, empowers medicinal chemists to design and develop next-generation therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights for researchers dedicated to advancing the field of drug development.